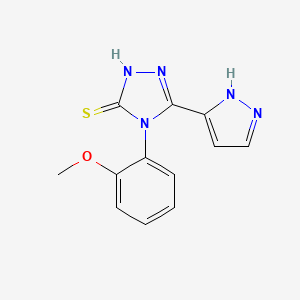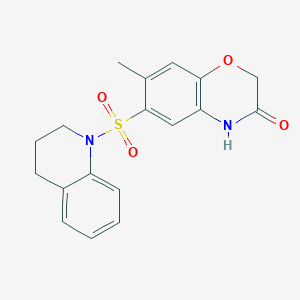![molecular formula C12H18N2O3S B11066185 Thiourea, N-methyl-N'-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B11066185.png)
Thiourea, N-methyl-N'-[(3,4,5-trimethoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a benzyl group that is substituted with three methoxy groups at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea typically involves the reaction of N-methylthiourea with 3,4,5-trimethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The methoxy groups on the benzyl ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-(3,4,5-trimethoxybenzyl)amine
- N-methyl-N’-(3,4,5-trimethoxyphenyl)thiourea
- N-methyl-N’-(3,4,5-trimethoxybenzyl)urea
Uniqueness
N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea is unique due to the presence of both the thiourea group and the trimethoxy-substituted benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trimethoxybenzyl group enhances the compound’s solubility and stability, while the thiourea group provides reactivity towards various chemical transformations.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-methyl-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C12H18N2O3S/c1-13-12(18)14-7-8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7H2,1-4H3,(H2,13,14,18) |
InChI Key |
IVRXLCJQFJUQAB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[methyl(1-methyl-4-piperidinyl)amino]-](/img/structure/B11066114.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide](/img/structure/B11066117.png)
![ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate](/img/structure/B11066129.png)


![N-[2-(2-benzylphenoxy)ethyl]-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B11066144.png)
![4-(11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-14-yl)morpholine](/img/structure/B11066151.png)

![ethyl (2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11066160.png)
![2-chloro-5-(methylsulfanyl)-N-{4-[(2-phenylethyl)carbamoyl]phenyl}benzamide](/img/structure/B11066167.png)
![2-{[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11066174.png)
![{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B11066176.png)
![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11066189.png)

